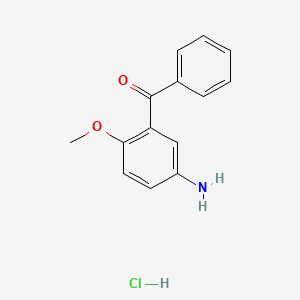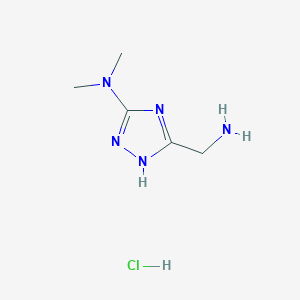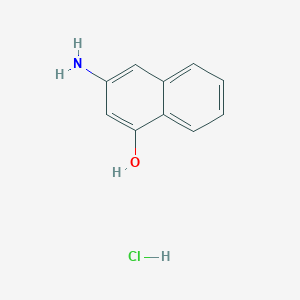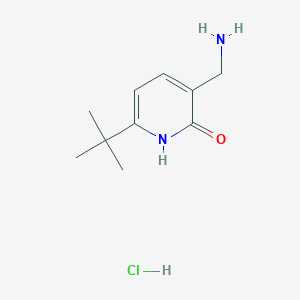![molecular formula C10H11BrFNO B1383792 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine CAS No. 1875271-77-4](/img/structure/B1383792.png)
3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine
Vue d'ensemble
Description
3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine, also known as 3-Bromo-5-fluoromethyl-1-azetidinecarboxylic acid, is an organic compound that is used in the synthesis of organic molecules. It is a versatile building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, dyes, and other materials.
Applications De Recherche Scientifique
Synthesis and Utility
- 3-Bromo-3-ethylazetidines have been utilized for the preparation of various functionalized azetidines, including 3-alkoxy, 3-aryloxy, and 3-amino-3-ethylazetidines. They also serve as precursors for 3-ethylideneazetidines, leading to novel azetidine building blocks useful in medicinal chemistry (Stankovic et al., 2013).
Synthesis of cis-3,4-Disubstituted Piperidines
- The compound has been involved in reactions leading to stereoselective synthesis of cis-3,4-disubstituted piperidines, valuable in medicinal chemistry (Mollet et al., 2011).
Development of Novel Antibacterial and Anticancer Properties
- Azetidine derivatives, including 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine, have been synthesized and evaluated for their antibacterial and anticancer properties. Some have shown significant activity against specific bacterial strains and cancer cell lines (Rajulu et al., 2014).
Synthesis of Polyhydroxylated Azetidine Iminosugars
- The compound has been used in synthesizing polyhydroxylated azetidine iminosugars, with some showing inhibitory activity against specific enzymes. This has implications in areas like glycobiology and drug development (Lawande et al., 2015).
Fluorocyclization to Form Four-Membered Heterocycles
- The compound is involved in fluorocyclization processes to form four-membered heterocycles like oxetanes and azetidines, indicating its role in developing novel synthetic methodologies (Zhang et al., 2021).
Preparation of Quinolone Antibiotics
- Azetidine derivatives, including the subject compound, have been used in the synthesis of novel quinolone antibiotics, which are effective against certain resistant bacterial strains (Ikee et al., 2008).
Safety And Hazards
While specific safety and hazard information for 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, similar compounds like 3-Bromo-5-fluorophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-[(3-bromo-5-fluorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOFPXLCMVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



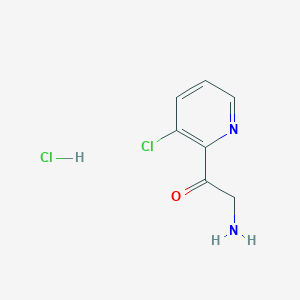


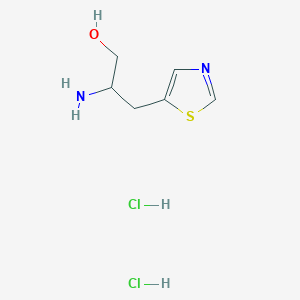
![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)



![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)
